molecular formula C30H63N B12657238 N-[(3S)-3-tert-butyloctyl]octadecan-1-amine

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine

Cat. No.: B12657238
M. Wt: 437.8 g/mol
InChI Key: CWRDNSYEVNETGJ-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amines, C12-14-tert-alkyl, stearates typically involves the reaction of C12-14 tertiary amines with stearic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.

    Catalysts: Acid catalysts may be used to facilitate the reaction.

    Solvents: Organic solvents are often employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In industrial settings, the production of Amines, C12-14-tert-alkyl, stearates is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves:

    Mixing: The C12-14 tertiary amines and stearic acid are mixed in the reactor.

    Heating: The mixture is heated to the desired temperature.

    Catalysis: Catalysts are added to accelerate the reaction.

    Separation: The product is separated from the reaction mixture and purified.

Chemical Reactions Analysis

Types of Reactions

Amines, C12-14-tert-alkyl, stearates undergo various chemical reactions, including:

    Oxidation: The tertiary amine group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Amines, C12-14-tert-alkyl, stearates have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Amines, C12-14-tert-alkyl, stearates involves their interaction with various molecular targets:

    Surface Activity: The compound’s ability to reduce surface tension makes it an effective emulsifier and surfactant.

    Emulsification: The tertiary amine group interacts with both hydrophilic and hydrophobic molecules, stabilizing emulsions.

    Wetting and Dispersion: The compound enhances the wetting and dispersion of particles in solutions, improving the effectiveness of cleaning and personal care products.

Comparison with Similar Compounds

Similar Compounds

    Amines, C12-14-tert-alkyl: These compounds share the same carbon chain length but lack the stearate group.

    Stearates: Compounds containing the stearate group but with different amine groups.

Uniqueness

Amines, C12-14-tert-alkyl, stearates are unique due to their combination of a tertiary amine group and a stearate group, providing excellent surface activity, emulsification, wetting, and dispersion properties . This makes them highly effective in a wide range of applications, from personal care products to industrial cleaners.

Properties

Molecular Formula

C30H63N

Molecular Weight

437.8 g/mol

IUPAC Name

N-[(3S)-3-tert-butyloctyl]octadecan-1-amine

InChI

InChI=1S/C30H63N/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-31-28-26-29(30(3,4)5)25-23-9-7-2/h29,31H,6-28H2,1-5H3/t29-/m0/s1

InChI Key

CWRDNSYEVNETGJ-LJAQVGFWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCNCC[C@H](CCCCC)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCC(CCCCC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.